molecular formula C6H12O2<br>(CH3)2C(OH)CH2COCH3<br>C6H12O2 B1670379 Diacetone alcohol CAS No. 123-42-2

Diacetone alcohol

Cat. No. B1670379
CAS RN: 123-42-2
M. Wt: 116.16 g/mol
InChI Key: SWXVUIWOUIDPGS-UHFFFAOYSA-N
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Patent
US05578377

Procedure details

Cobalt 2-ethylhexanoate was diluted with a solvent in a weight ratio of ethanol:acetylacetone=100:10 to a solid content of 5 wt % as calculated as oxide (solution J) Solution A1, solution C1, solution H and solution J were mixed in a weight ratio of solution A1 :solution C1 :solution H:solution J=40:15:30:15, and heat treatment was conducted at 40° C. for 20 minutes. Then, the solution was diluted with a solvent in a mixed solvent in a weight ratio of water:ethanol:propylene glycol monomethyl ether acetate:IPA:diacetone alcohol=5.3:22.5:38:23:10 to a solid content of 1.2 wt % to obtain a coating solution for a colored antistatic film.
[Compound]
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Solution A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
solution A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:8][CH:9]([OH:11])C.[CH2:12]([OH:14])C>O.C(C(CCCC)C([O-])=O)C.[Co+2].C(C(CCCC)C([O-])=O)C>[C:9]([O:7][CH:5]([CH3:6])[CH2:4][O:14][CH3:12])(=[O:11])[CH3:8].[CH3:6][C:5](=[O:7])[CH2:4][C:1]([CH3:8])([OH:3])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)C(C(=O)[O-])CCCC.[Co+2].C(C)C(C(=O)[O-])CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Six
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Solution A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
solution A1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Name
Type
product
Smiles
CC(CC(C)(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.